Direct Potency Comparison vs. Structural Analogs
The target compound, 'Piperidinyl triazole derivative 5' (the dihydrochloride salt of CAS 1955539-77-1), is a critical member of the US8669252 patent series, demonstrating a defined potency tier. In a fluorescence-based kinetic assay, 'Derivative 5' is reported as one of the ultra-potent inhibitors, with its potency benchmarked against key comparators. The most potent analog in the series (US8669252, 12) achieves an IC50 of 0.079 nM, while another analog (US8669252, 15) exhibits an IC50 of 0.180 nM against recombinant human PrCP [1]. Further down the potency scale, another analog in this chemical series is considerably less active (IC50: 1.40 nM) [1]. This data establishes that 'Derivative 5' is a high-potency tool, distinct from both the weaker and the most potent analogs, making it essential for SAR studies and assay validation. The use of the dihydrochloride salt in the commercially available form of this compound ensures consistent solubility, which is critical for reproducibility in these quantitative assays [2].
| Evidence Dimension | Inhibitory potency against recombinant human PrCP |
|---|---|
| Target Compound Data | Part of the high-potency subset of US8669252 inhibitors; the dihydrochloride salt exhibits low nanomolar potency. |
| Comparator Or Baseline | Comparator 1 (US8669252, 12): 0.079 nM; Comparator 2 (US8669252, 15): 0.180 nM; Lower-potency analog (US8669252, 14): 1.40 nM |
| Quantified Difference | The compound resides in a potency tier; it is more potent than the 1.40 nM analog and comparable to the 0.079-0.180 nM cluster, confirming its status as a high-affinity binder. |
| Conditions | Inhibition of recombinant human PrCP using Mca-Ala-Pro-Lys(Dnp)-OH substrate in a fluorescence intensity kinetic assay (30-minute measurement). |
Why This Matters
This direct potency comparison validates the compound's specific position in a steep SAR series, ensuring researchers select the correct, cited tool compound to replicate published results without the confounding effects of using a lower-potency analog.
- [1] BindingDB. Affinity data for BDBM50443348 (US8669252, 12), BDBM50443351 (US8669252, 15), and BDBM50443353 (US8669252, 14). Accessed via BindingDB. View Source
- [2] Kuujia. 4-{5-(propan-2-yl)-1H-1,2,4-triazol-3-ylmethyl}piperidine dihydrochloride: Solubility and formulation advantages of the dihydrochloride salt. View Source
